Zeylenone

Vue d'ensemble

Description

Mécanisme D'action

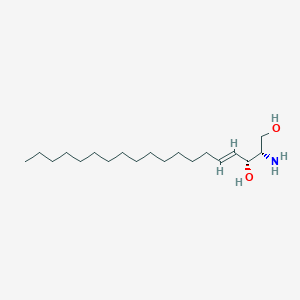

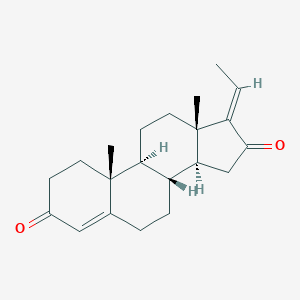

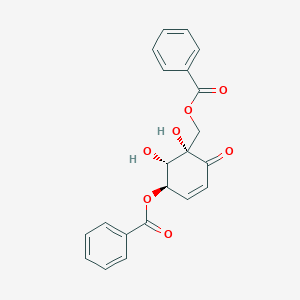

Zeylenone, also known as (4R,5S,6S)-4-(Benzoyloxy)-6-[(benzoyloxy)methyl]-5,6-dihydroxy-,2-cyclohexen-1-one, is a naturally occurring cyclohexene oxide that has been found to exhibit significant anticancer activity .

Target of Action

This compound’s primary targets are the Jak2 and Src kinases . These kinases play a crucial role in the proliferation and survival of cancer cells. This compound has been found to inhibit the phosphorylation of Jak2 and Src, thereby suppressing their activity .

Mode of Action

This compound interacts with its targets by inhibiting their phosphorylation. This results in the downregulation of downstream proteins, including p-Stat3, p-PI3K, p-AKT, p-mTOR, and p-ERK . The inhibition of these proteins disrupts the signaling pathways that promote cell proliferation and survival, leading to the induction of apoptosis in cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways . By inhibiting the phosphorylation of Jak2 and Src, this compound disrupts these pathways, leading to a decrease in cell viability and proliferation, and an increase in cell apoptosis . Additionally, this compound has been found to mediate EMT through the AKT/GSK-3β and Wnt5/GSK-3β signaling pathways, which further inhibits the invasive metastasis of cancer cells .

Pharmacokinetics

It has been demonstrated to exhibit low toxicity in both in vitro and in vivo models , suggesting that it may have favorable bioavailability and pharmacokinetic properties.

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells. It has been found to dose-dependently decrease cell viability and proliferation, and induce cell apoptosis in various types of cancer cells, including chronic myelogenous leukemia-derived K562 cells and prostate cancer cells . In addition, this compound has been shown to suppress tumor growth in a mouse xenograft model of K562 cells .

Analyse Biochimique

Biochemical Properties

Zeylenone has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It exhibits strong suppressive activity on PI3K/AKT/mTOR and MAPK/ERK signaling pathways . These pathways are frequently hyperactivated in cancer, deregulating control of metabolism, cell apoptosis, survival, and proliferation .

Cellular Effects

This compound has substantial effects on various types of cells and cellular processes . It has been shown to inhibit cell proliferation, induce cell cycle arrest, and increase cell apoptosis . This is accompanied by increased production of reactive oxygen species (ROS), decreased mitochondrial membrane potential, activated caspase apoptotic cascade, and attenuated PI3K/Akt/mTOR and MAPK/ERK pathways .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms . It induces substantial apoptosis through a mitochondrial apoptotic pathway, involving mitochondrial transmembrane potential loss, caspase-3 activation, anti-apoptotic protein downregulation, and pro-apoptotic protein upregulation . Furthermore, it downregulates the expression of matrix metalloproteinase 2/9 (MMP 2/9) and inhibits the phosphorylation of AKT and ERK .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in various studies

Dosage Effects in Animal Models

While there is evidence of this compound’s effects in animal models

Metabolic Pathways

This compound is involved in the PI3K/Akt/mTOR and MAPK/ERK metabolic pathways . It exhibits strong suppressive activity on these pathways, which are frequently hyperactivated in cancer .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse totale de la Zeylenone peut être réalisée par une synthèse stéréosélective à partir de l'acide shikimique . La synthèse implique plusieurs étapes clés, notamment la réaction de Mitsunobu, l'oxydation catalysée par OsO₄ et la protection des carbonates cycliques pour le cis-diol . Le processus commence par la méthylation de l'acide shikimique, suivie d'une protection régiosélective du diol vicinal trans, et d'une conversion stéréospécifique du groupe 3-OH .

Méthodes de production industrielle : Actuellement, il existe peu d'informations sur la production industrielle à grande échelle de this compound. La plupart des données disponibles concernent la synthèse à l'échelle du laboratoire et l'extraction à partir de sources naturelles .

Analyse Des Réactions Chimiques

Types de réactions : Zeylenone subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .

Réactifs et conditions courants :

Substitution : Les réactions de substitution impliquent souvent l'utilisation de chlorure de benzoyle pour la benzoylation des groupes hydroxyle.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, tels que des composés benzoylés et hydroxylés .

4. Applications de la recherche scientifique

Médecine : this compound présente de puissants effets anticancéreux contre diverses lignées cellulaires cancéreuses, notamment le cancer gastrique, le glioblastome et le cancer de la prostate Il induit l'apoptose et inhibe la prolifération cellulaire, la migration et l'invasion.

5. Mécanisme d'action

This compound exerce ses effets par le biais de multiples cibles moléculaires et voies :

Induction de l'apoptose : this compound favorise l'apoptose dans les cellules cancéreuses en activant la voie apoptotique mitochondriale.

Voies de signalisation : Il inhibe les principales voies de signalisation, notamment les voies PI3K/AKT/mTOR et MAPK/ERK.

Applications De Recherche Scientifique

Chemistry: Zeylenone serves as a valuable compound for studying stereoselective synthesis and reaction mechanisms.

Medicine: this compound exhibits potent anticancer effects against various cancer cell lines, including gastric cancer, glioblastoma, and prostate cancer It induces apoptosis and inhibits cell proliferation, migration, and invasion.

Comparaison Avec Des Composés Similaires

Zeylenone est unique parmi les oxydes de cyclohexène polyoxygénés en raison de ses activités biologiques puissantes et de ses cibles moléculaires spécifiques. Des composés similaires comprennent :

Oxyde de cyclohexène CA : Un dérivé de this compound, qui présente une activité anticancéreuse dans le glioblastome en induisant un arrêt en phase G0/G1 par interférence avec EZH2.

This compound se distingue par son large éventail d'activités biologiques et son potentiel en tant qu'agent thérapeutique dans divers cancers .

Propriétés

IUPAC Name |

[(1S,5R,6S)-5-benzoyloxy-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O7/c22-17-12-11-16(28-20(25)15-9-5-2-6-10-15)18(23)21(17,26)13-27-19(24)14-7-3-1-4-8-14/h1-12,16,18,23,26H,13H2/t16-,18+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNZIGRBVXAOSR-PLMTUMEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2(C(C(C=CC2=O)OC(=O)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@]2([C@H]([C@@H](C=CC2=O)OC(=O)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441923 | |

| Record name | [(1S,5R,6S)-5-(Benzoyloxy)-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193410-84-3 | |

| Record name | Zeylenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193410-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(1S,5R,6S)-5-(Benzoyloxy)-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of zeylenone in cancer cells?

A1: this compound exhibits its anticancer effects primarily by inducing apoptosis (programmed cell death) in various cancer cell lines. [, , , ] While the exact mechanisms can vary depending on the cell type, several key pathways have been implicated. These include:

- Mitochondrial Apoptosis Pathway: this compound disrupts mitochondrial membrane potential, leading to the release of pro-apoptotic factors and activation of caspases (executioner proteins of apoptosis). [, ]

- Death Receptor Pathway: this compound can also activate the Fas death receptor pathway, leading to caspase activation and apoptosis. []

- Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G0/G1 phase, preventing cancer cells from dividing and proliferating. [, ]

- Inhibition of Specific Kinases: Research indicates that this compound may exert its effects by inhibiting specific kinases like Janus kinase 2 (Jak2), Src kinase, and potentially others, ultimately affecting downstream signaling pathways involved in cell survival, proliferation, and metastasis. [, , , ]

Q2: Does this compound impact specific signaling pathways in cancer cells?

A2: Yes, research suggests that this compound can modulate several critical signaling pathways in cancer cells, contributing to its anticancer effects:

- Wnt/β-catenin Pathway: this compound downregulates the Wnt/β-catenin pathway, which is often aberrantly activated in cancer and contributes to uncontrolled cell growth and metastasis. []

- PI3K/AKT/mTOR Pathway: This pathway, frequently dysregulated in cancer, is involved in cell growth, survival, and metabolism. This compound has been shown to inhibit this pathway, contributing to its anticancer activity. [, ]

- MAPK/ERK Pathway: This pathway plays a crucial role in cell proliferation, differentiation, and survival. This compound can inhibit the MAPK/ERK pathway, leading to decreased cancer cell growth and survival. []

- Hsp90/AKT/GSK3β Pathway: this compound exhibits a high binding affinity for heat shock protein 90 (Hsp90) and downregulates its expression. This, in turn, suppresses the AKT/GSK3β signaling axis, contributing to its anticancer effects. []

- Fanconi Anemia (FA) Pathway: this compound, in synergy with cisplatin, was shown to induce degradation of proteins involved in the Fanconi anemia (FA) pathway, which plays a role in DNA repair. This suggests that this compound might sensitize cancer cells to DNA-damaging agents like cisplatin. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C21H20O7, and its molecular weight is 384.38 g/mol. [, , ]

Q4: Is there spectroscopic data available for this compound?

A4: Yes, spectroscopic data, including NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), IR (Infrared Spectroscopy), and CD (Circular Dichroism) spectra, have been used to elucidate the structure and stereochemistry of this compound and its derivatives. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B150562.png)